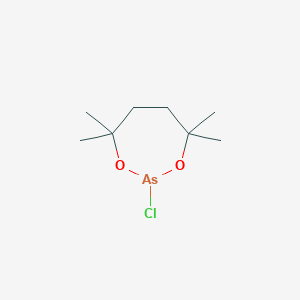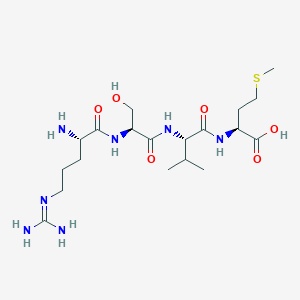
3-Nitroso-n-acetyl-l-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitroso-n-acetyl-l-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a nitroso group (-NO) attached to the aromatic ring of the tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions
3-Nitroso-n-acetyl-l-tyrosine can be synthesized through the peroxidase oxidation of synthetic this compound or by peroxidase oxidation of free L-tyrosine in the presence of nitric oxide . The process involves the formation of a tyrosyl radical, which reacts with nitric oxide to form the nitroso derivative.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Nitroso-n-acetyl-l-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the tyrosine iminoxyl radical.
Reduction: Reduction reactions can convert the nitroso group back to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include peroxidase enzymes for oxidation, reducing agents like sodium borohydride for reduction, and nitrous acid for nitrosation .
Major Products Formed
The major products formed from these reactions include the tyrosine iminoxyl radical and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Nitroso-n-acetyl-l-tyrosine has several applications in scientific research:
作用機序
The mechanism of action of 3-nitroso-n-acetyl-l-tyrosine involves the formation of a tyrosyl radical, which can interact with nitric oxide to form the nitroso derivative. This interaction is crucial in various biochemical pathways, including the regulation of enzyme activities and the modulation of oxidative stress responses . The compound’s ability to form stable radicals makes it a valuable tool in studying radical-mediated processes in biological systems .
類似化合物との比較
Similar Compounds
3-Nitrosotyrosine: Similar in structure but lacks the acetyl group.
N-Acetyl-L-tyrosine: Lacks the nitroso group but shares the acetylated tyrosine structure.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring, used in organic synthesis.
Uniqueness
3-Nitroso-n-acetyl-l-tyrosine is unique due to its combination of the nitroso group and the acetylated tyrosine structure, which provides distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
397862-97-4 |
|---|---|
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(4-hydroxy-3-nitrosophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-6(14)12-9(11(16)17)5-7-2-3-10(15)8(4-7)13-18/h2-4,9,15H,5H2,1H3,(H,12,14)(H,16,17)/t9-/m0/s1 |
InChIキー |
ZXAKKJHMCLAEGM-VIFPVBQESA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=O)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)N=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
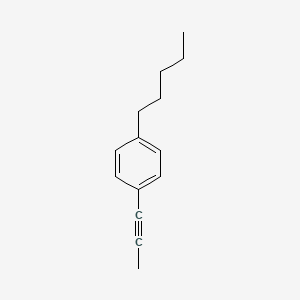
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

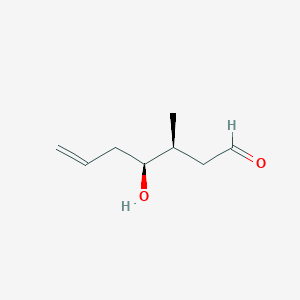
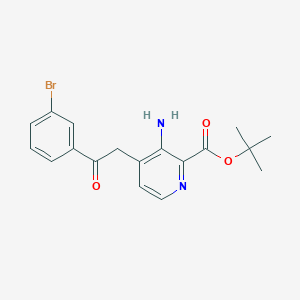
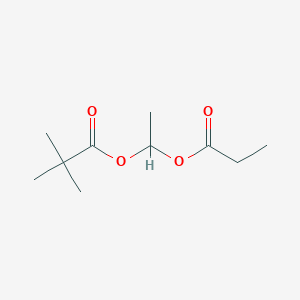
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
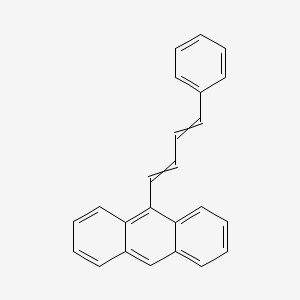
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
